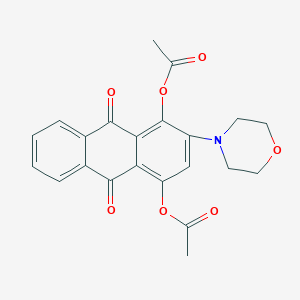
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, also known as MDDA, is a chemical compound that has gained significant attention in the field of scientific research. MDDA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. MDDA has been found to have several applications in the field of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes by binding to the active site of the enzyme. This compound has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. This compound has also been found to induce apoptosis, which is a process of programmed cell death. This compound has been shown to have anti-tumor and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds. This compound has also been found to have potential applications in the field of pharmacology. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell lines, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. One of the future directions is the development of more efficient synthesis methods for this compound. Another future direction is the development of this compound-based enzyme inhibitors. This compound has also been shown to have potential applications in the field of cancer therapy. Therefore, the development of this compound-based anti-cancer drugs is another future direction for the research on this compound.
Méthodes De Synthèse
The synthesis of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 9,10-anthraquinone, which is a precursor to this compound. The second step involves the addition of morpholine to 9,10-anthraquinone, which results in the formation of 2-(4-morpholinyl)-9,10-anthraquinone. The final step involves the acetylation of 2-(4-morpholinyl)-9,10-anthraquinone with acetic anhydride, which results in the formation of this compound.
Applications De Recherche Scientifique
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several applications in the field of scientific research. One of the primary applications of this compound is in the field of organic synthesis. This compound has been used as a building block for the synthesis of various organic compounds. This compound has also been found to have potential applications in the field of pharmacology. This compound has been shown to have anti-tumor and anti-inflammatory properties. This compound has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Propriétés
IUPAC Name |
(4-acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12(24)29-17-11-16(23-7-9-28-10-8-23)22(30-13(2)25)19-18(17)20(26)14-5-3-4-6-15(14)21(19)27/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCTGFDABJQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
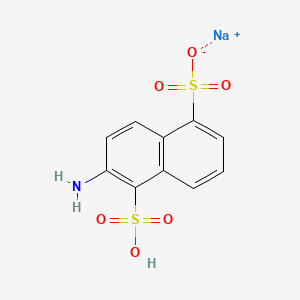
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
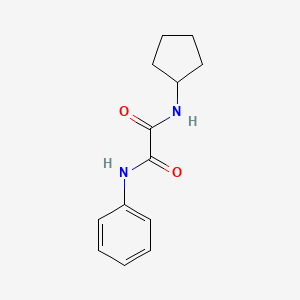
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)
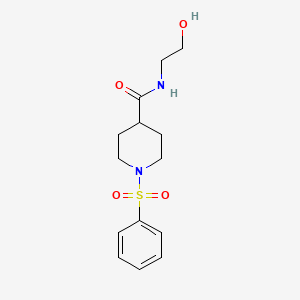
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
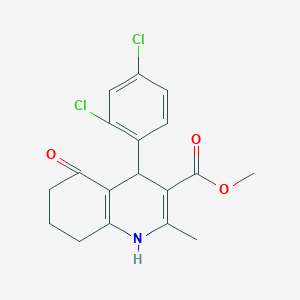
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)
![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
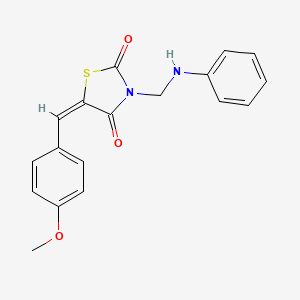
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
